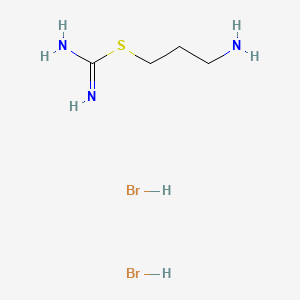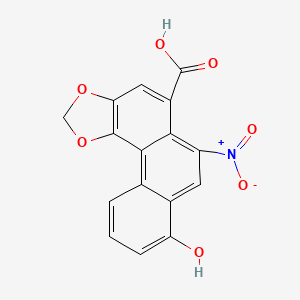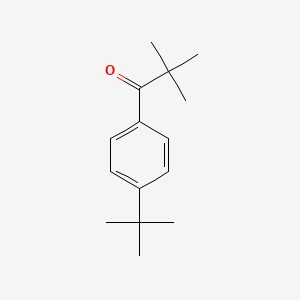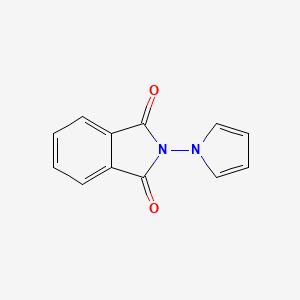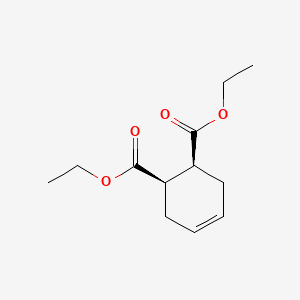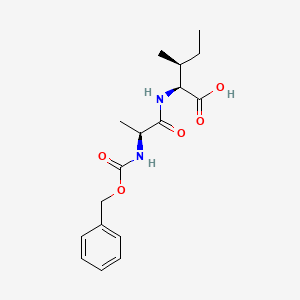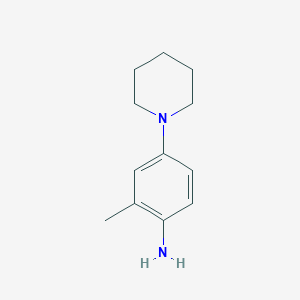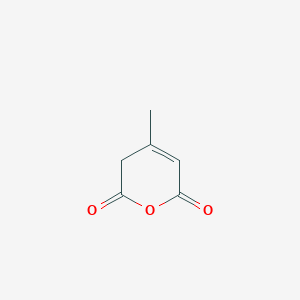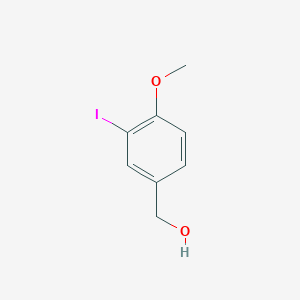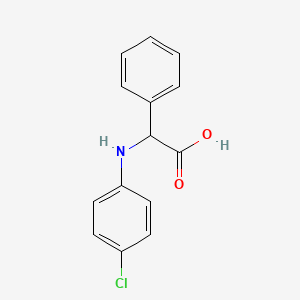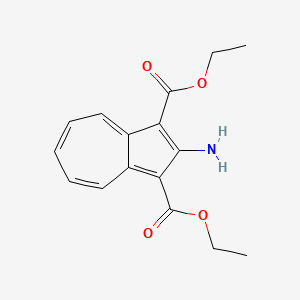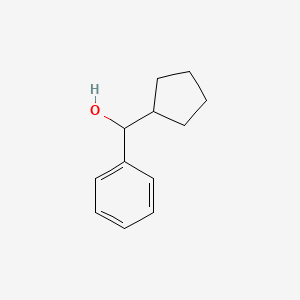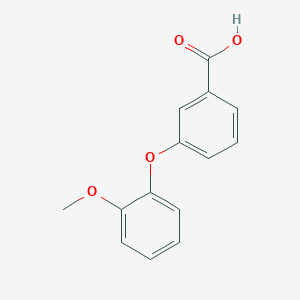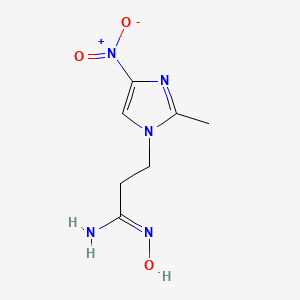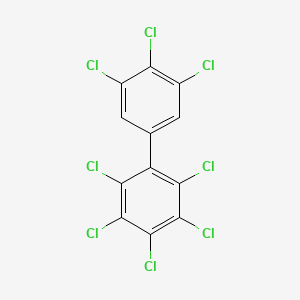
2,3,3',4,4',5,5',6-Octachlorobiphenyl
Vue d'ensemble
Description
2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular formula of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl is C12H2Cl8 . The structure consists of two benzene rings with eight chlorine atoms attached .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl are as follows :Applications De Recherche Scientifique
Analytical Chemistry Application of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl
Scientific Field
Analytical Chemistry
Application Summary
In analytical chemistry, this compound is utilized as a reference material for method development and validation in the analysis of PCBs . It serves as a standard for quantifying PCBs in environmental and biological samples.
Experimental Procedures
The compound is used to prepare calibration curves in analytical instruments. It involves dissolving the compound in a suitable solvent, creating a series of dilutions, and running these standards through instruments like GC-MS to establish a response factor for quantification.
Results and Outcomes
The application results in the creation of accurate and reliable analytical methods that can measure trace levels of PCBs. The quantitative data obtained are crucial for environmental monitoring and regulatory compliance.
Toxicology Application of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl
Scientific Field
Toxicology
Application Summary
Toxicologists study the toxic effects of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl on living organisms. It is known to bioaccumulate and cause harmful health effects, making it a subject of toxicological research .
Experimental Procedures
Toxicological studies involve exposing model organisms or cell cultures to the compound and observing the biological responses. Methods include in vivo and in vitro assays, dose-response studies, and long-term exposure experiments.
Results and Outcomes
Findings from these studies provide information on the compound’s toxicity, such as LD50 values, effects on reproduction and development, and potential carcinogenicity. Data are used to establish safety guidelines and regulatory standards.
Pharmacology Application of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl
Scientific Field
Pharmacology
Application Summary
While traditionally not a focus in pharmacology due to its toxicity, 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl’s interactions with biological systems can inform the development of drugs to mitigate its effects .
Experimental Procedures
Pharmacological research may involve studying the compound’s interaction with enzymes and receptors, using assays to determine binding affinities, and evaluating the efficacy of potential antidotes or treatments.
Results and Outcomes
The research could lead to the development of therapeutic agents that can reduce the bioaccumulation of PCBs or counteract their toxic effects. Results include pharmacokinetic data and potential therapeutic indices.
Biochemistry Application of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl
Scientific Field
Biochemistry
Application Summary
Biochemists examine how 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl affects cellular and molecular processes, such as enzyme activity and gene expression .
Experimental Procedures
Studies often involve enzymatic assays, gene expression profiling, and proteomics. Researchers may use techniques like Western blotting, PCR, and mass spectrometry to analyze the biochemical impact of the compound.
Material Science Application of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl
Scientific Field
Material Science
Application Summary
Material scientists may investigate the properties of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl to understand its stability and persistence in the environment .
Experimental Procedures
Research can include studying the compound’s physical properties, such as melting point and solubility, and its interactions with other materials. Techniques like spectroscopy and thermal analysis may be employed.
Results and Outcomes
Findings contribute to the knowledge of how PCBs like 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl interact with different materials and how they can be safely contained or decomposed. This is crucial for waste management and environmental remediation efforts.
Molecular Biology Application of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl
Scientific Field
Molecular Biology
Application Summary
Molecular biologists use this compound to study gene-environment interactions, particularly how exposure to environmental pollutants like PCBs can affect gene expression and genetic regulation within organisms .
Experimental Procedures
The methods include exposing cell cultures or model organisms to the compound and using techniques such as quantitative PCR and RNA sequencing to measure changes in gene expression levels.
Results and Outcomes
The results often reveal alterations in the expression of genes involved in detoxification pathways, stress responses, and metabolic processes. This data helps in understanding the molecular basis of PCB toxicity and its implications for health and disease.
Chemical Engineering Application of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl
Scientific Field
Chemical Engineering
Application Summary
Chemical engineers may explore the use of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl in the development of new materials or chemicals that can either safely absorb or neutralize PCBs to prevent environmental contamination .
Experimental Procedures
This involves synthesizing new compounds or materials, characterizing their properties, and testing their ability to interact with or degrade PCBs using various analytical and experimental techniques.
Results and Outcomes
Successful applications result in the creation of materials that can be used in environmental cleanup efforts, such as removing PCBs from contaminated sites or preventing their spread.
Public Health Application of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl
Scientific Field
Public Health
Application Summary
Public health researchers study the impact of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl on human health, particularly its role in chronic diseases and developmental disorders due to its persistence in the environment and bioaccumulation in the food chain .
Experimental Procedures
Epidemiological studies and exposure assessments are conducted to correlate PCB levels in the environment with health outcomes in populations. This includes collecting and analyzing biological samples from affected individuals.
Results and Outcomes
Findings contribute to the understanding of the health risks associated with PCB exposure and inform policy decisions and regulations aimed at protecting public health.
Veterinary Medicine Application of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl
Scientific Field
Veterinary Medicine
Application Summary
Veterinary scientists investigate the effects of PCBs on animal health, particularly in wildlife, where exposure to compounds like 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl can lead to reproductive and immunological issues .
Results and Outcomes
The research provides insights into the ecological impact of PCBs and aids in the development of strategies to protect animal health and biodiversity.
Environmental Law and Policy Application of 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl
Scientific Field
Environmental Law and Policy
Application Summary
Legal scholars and policymakers use scientific data on compounds like 2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl to draft and enforce regulations aimed at controlling PCB pollution and protecting the environment .
Safety And Hazards
Propriétés
IUPAC Name |
1,2,3,4,5-pentachloro-6-(3,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-4-1-3(2-5(14)7(4)15)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXBCDUYUQKWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074241 | |
| Record name | 2,3,3',4,4',5,5',6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4',5,5',6-Octachlorobiphenyl | |
CAS RN |
74472-53-0 | |
| Record name | 2,3,3',4,4',5,5',6-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',5,5',6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',5,5',6-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1Y2JD283U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



